4-Anilino-4-oxobutanoic Acid
4-Anilino-4-oxobutanoic Acid
4-Anilino-4-oxobutanoic acid, also known as N-phenyl-succinamic acid or succinanilate, belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution. 4-Anilino-4-oxobutanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Anilino-4-oxobutanoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-anilino-4-oxobutanoic acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
102-14-7
VCID:
VC0021382
InChI:
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
SMILES:
C1=CC=C(C=C1)NC(=O)CCC(=O)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
4-Anilino-4-oxobutanoic Acid
CAS No.: 102-14-7
Reference Standards
VCID: VC0021382
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
CAS No. | 102-14-7 |
---|---|
Product Name | 4-Anilino-4-oxobutanoic Acid |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 4-anilino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Standard InChIKey | KTFGFGGLCMGYTP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Melting Point | 148.5 °C |
Description | 4-Anilino-4-oxobutanoic acid, also known as N-phenyl-succinamic acid or succinanilate, belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution. 4-Anilino-4-oxobutanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Anilino-4-oxobutanoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-anilino-4-oxobutanoic acid is primarily located in the cytoplasm. |
Synonyms | N-Phenyl-succinamic Acid; Butanedioic Acid Anilide; 4-Oxo-4-(phenylamino)-butanoic Acid; |
PubChem Compound | 7598 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume